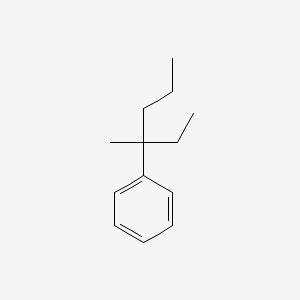3-Methyl-3-phenylhexane
CAS No.: 2132-86-7
Cat. No.: VC19753890
Molecular Formula: C13H20
Molecular Weight: 176.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2132-86-7 |
|---|---|
| Molecular Formula | C13H20 |
| Molecular Weight | 176.30 g/mol |
| IUPAC Name | 3-methylhexan-3-ylbenzene |
| Standard InChI | InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
| Standard InChI Key | GIMKIOCRQZVNND-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)(CC)C1=CC=CC=C1 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3-Methyl-3-phenylhexane consists of a six-carbon alkane chain (hexane) with two substituents on the third carbon: a methyl group (-CH₃) and a phenyl group (-C₆H₅). The branching at the third carbon introduces steric effects that influence its physical and chemical behavior. The IUPAC name reflects this substitution pattern, ensuring unambiguous identification in chemical literature .
The compound’s structure can be conceptualized as follows:
-
Backbone: Hexane (C₆H₁₄)
-
Substituents:
-
Methyl group at C3
-
Phenyl group at C3
-
This arrangement creates a tetrahedral geometry around the third carbon, imposing constraints on molecular flexibility and intermolecular interactions.
Physical and Chemical Properties
Basic Identifiers
The following table summarizes key identifiers for 3-methyl-3-phenylhexane:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2132-86-7, 4468-40-0 | |
| Molecular Formula | C₁₃H₂₀ | |
| Molecular Weight | 176.30 g/mol | |
| Synonyms | (1-Ethyl-1-methylbutyl)benzene, Hexane-3-methyl-3-phenyl |
Physicochemical Data
While explicit data on boiling point, density, and solubility are absent from accessible sources, comparisons with structurally similar compounds provide insights:
-
Boiling Point: Branched alkanes like 2-methylheptane (C₈H₁₈) boil at ~117–119°C . The presence of a phenyl group, which increases molecular weight and polarizability, likely elevates the boiling point of 3-methyl-3-phenylhexane beyond this range.
-
Density: Linear alkanes (e.g., hexane) exhibit densities near 0.66 g/mL. Substitution with a dense phenyl group (~1.0 g/mL) suggests a higher density, potentially approximating 0.85–0.90 g/mL.
These estimates align with trends observed in substituted hydrocarbons, where aromatic groups enhance intermolecular forces (e.g., London dispersion) .
Synthesis and Production
General Approaches
-
Friedel-Crafts Alkylation: Reaction of benzene with a tertiary alkyl halide (e.g., 3-chloro-3-methylhexane) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
-
Grignard Reactions: Coupling of phenylmagnesium bromide with ketone precursors, followed by hydrogenation.
Challenges include controlling regioselectivity and minimizing polyalkylation. Advances in catalytic systems (e.g., zeolites) could improve yield and purity.
Related Compounds and Structural Analogues
The table below compares 3-methyl-3-phenylhexane with structurally related hydrocarbons:
The phenyl group’s position and chain length critically influence physical properties and reactivity.
Research Gaps and Future Directions
Unresolved Questions
-
Thermodynamic Data: Experimental measurements of melting/boiling points, vapor pressure, and solubility are needed.
-
Biological Activity: Screening for enzyme inhibition or membrane interactions could reveal pharmacological potential.
-
Synthetic Optimization: Developing scalable, selective methods remains a priority for industrial adoption.
Collaborative efforts between computational chemists and experimentalists could accelerate discovery, leveraging molecular modeling to predict properties and guide synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume